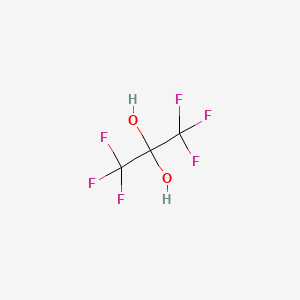

2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Description

Historical Evolution of Fluorinated Alcohols in Organic Synthesis

The introduction of fluorine into organic molecules has a rich history, with early research focusing on the unique properties imparted by this highly electronegative element. Fluorinated alcohols, as a class of compounds, have garnered significant attention over the past few decades for their distinct characteristics that differentiate them from their non-fluorinated analogs. researchgate.net Their unique properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, allow them to act as effective promoters for various organic reactions, often in the absence of a catalyst. researchgate.net The development and application of these alcohols have provided synthetic chemists with powerful tools to achieve transformations that were previously challenging. researchgate.netalfa-chemistry.com

Significance of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- in Modern Synthetic Chemistry

HFIP has become an indispensable tool in modern synthetic chemistry due to its remarkable combination of properties. acs.orgnbinno.com Its use as a solvent has grown exponentially in the last decade, particularly in fields like C-H functionalization chemistry. acs.orgnih.gov HFIP's ability to stabilize ionic species, act as a proton donor, and engage in various intermolecular interactions makes it a solvent of choice for a wide array of reactions. acs.orgnih.gov It is particularly effective in dissolving a broad range of polymers, including polyamides and polyesters, that are insoluble in more common organic solvents. rochester.educhemicalbook.com This unique solvating power also extends to peptides and β-sheet protein aggregates, making it valuable in biochemistry. wikipedia.orgrochester.edu Furthermore, HFIP enhances the reactivity of oxidizing agents and can stabilize reactive intermediates, leading to improved yields and selectivity in complex chemical transformations. nbinno.com

Structural Peculiarities and Their Implications for Reactivity

The structure of HFIP, with two trifluoromethyl groups attached to the carbon atom bearing the hydroxyl group, is central to its unique chemical behavior. These electron-withdrawing trifluoromethyl groups are responsible for the compound's high acidity (pKa ≈ 9.3), which is comparable to that of phenols. wikipedia.orgnbinno.com This acidity allows it to act as a potent hydrogen bond donor, a key feature in its ability to activate substrates and stabilize anionic intermediates. acs.orgrochester.edu The presence of the -OH group facilitates strong hydrogen bonding, while the trifluoromethyl groups create a hydrophobic character, resulting in a polar yet non-aqueous solvent environment. This duality allows HFIP to effectively solvate a variety of organic compounds. acs.org

Interactive Data Table: Physical and Chemical Properties of HFIP

| Property | Value |

| Molecular Formula | C₃H₂F₆O |

| Molar Mass | 168.04 g/mol |

| Appearance | Colorless liquid |

| Density | 1.596 g/mL |

| Melting Point | -3.3 °C |

| Boiling Point | 58.2 °C |

| Solubility in Water | Miscible |

| pKa | 9.3 |

| Dielectric Constant | 16.7 |

Overview of Key Research Domains Involving 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

The unique properties of HFIP have led to its application across a diverse range of research domains. wikipedia.org In organic synthesis, it is widely used as a specialty solvent, particularly for oxidation reactions and those involving strong electrophiles. wikipedia.org For example, it enhances the reactivity of hydrogen peroxide in Baeyer-Villiger oxidations. wikipedia.org Its ability to stabilize cationic intermediates has made it a valuable medium for challenging transformations. acs.orgnih.gov

Key research areas include:

C-H Functionalization: HFIP has been shown to have a remarkable effect on the reactivity, site-selectivity, and stereoselectivity of transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org

Peptide and Protein Chemistry: HFIP is used to solubilize peptides and monomerize β-sheet protein aggregates for analysis. wikipedia.orgchemicalbook.com Its ability to induce helical structures in proteins is also a significant area of study.

Polymer Chemistry: It serves as a solvent for a wide range of polymers that are not soluble in common organic solvents, facilitating their analysis and functionalization. rochester.educhemicalbook.com

Biochemistry: Due to its acidity, it can be used as a volatile buffer in ion pair HPLC-mass spectrometry of nucleic acids. wikipedia.orgrochester.edu

Pharmaceutical Synthesis: HFIP is a precursor and the primary metabolite of the inhalation anesthetic sevoflurane. wikipedia.orgalfa-chemistry.com

Structure

3D Structure

Properties

CAS No. |

677-71-4 |

|---|---|

Molecular Formula |

C3H6F6O4 |

Molecular Weight |

220.07 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropane-2,2-diol |

InChI |

InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |

InChI Key |

SNZAEUWCEHDROX-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)F)(C(F)(F)F)(O)O |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |

Other CAS No. |

34202-69-2 |

physical_description |

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

684-16-2 (Parent) |

Synonyms |

hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |

Origin of Product |

United States |

2,2 Propanediol,1,1,1,3,3,3 Hexafluoro As a Versatile Reaction Medium

Influence on Reaction Kinetics and Thermodynamics

HFIP exerts a profound influence on both the speed and outcome of chemical reactions. It can dramatically accelerate reaction rates and steer transformations toward specific products by stabilizing transition states and intermediates. scispace.comacs.org

The use of HFIP as a solvent can lead to spectacular enhancements in chemical reaction rates, with some reactions only proceeding in its presence. chemrxiv.orgchemrxiv.org For instance, the rate of epoxidation of olefins using hydrogen peroxide can be increased by as much as five orders of magnitude compared to conventional solvents. acs.org This acceleration is often attributed to HFIP's ability to activate substrates and reagents through its potent hydrogen-bonding capabilities. scispace.comnih.gov

DFT calculations and experimental studies have shown that strong hydrogen bond donor solvents like HFIP can lower the energy of the transition state and stabilize reactive intermediates, thereby accelerating the reaction rate. scispace.com This effect is not limited to a single class of reactions; HFIP has been shown to accelerate transformations such as Diels-Alder reactions, diselenation and disulfidation of unsaturated bonds, and various cycloadditions. acs.orgresearchgate.netresearchgate.net In the diselenation of internal alkynes, switching the solvent from dichloroethane (DCE) to HFIP increased the product yield from 14% to 93%. acs.org Similarly, kinetic studies of Diels-Alder reactions confirm that protic fluorinated solvents enhance reaction kinetics. researchgate.net The collective hydrogen-bond rearrangements in HFIP are significantly faster (3 times) than in its non-fluorinated analog, 2-propanol, which may increase the rate of hydrogen bond formation between reactants and the solvent, contributing to rate enhancement. chemrxiv.orgchemrxiv.org

A key advantage of using HFIP is its ability to control the selectivity of organic reactions, including regioselectivity and stereoselectivity. acs.org By stabilizing specific transition states or intermediates through hydrogen bonding, HFIP can direct a reaction to form a desired isomer. acs.orgrsc.org This property is particularly valuable in complex molecule synthesis. acs.orgnih.gov

In palladium-catalyzed C–H activation, HFIP's strong hydrogen-bond-donating ability can introduce steric crowding in the transition state, leading to enhanced stereoselectivity in asymmetric reactions. rsc.org A notable example is its effect on dirhodium-catalyzed cyclopropanation reactions. Switching the solvent from dichloromethane (B109758) (DCM) to HFIP can dramatically alter enantioselectivity, in some cases even causing a complete inversion of the major enantiomer formed. acs.org For example, the Rh₂(S-TCPTAD)₄-catalyzed cyclopropanation of 1-hexene (B165129) with para-substituted aryldiazoacetates resulted in a switch in enantioselectivity upon changing the solvent from DCM to HFIP. acs.org Similarly, in the bromolactonization of unsaturated carboxylic acids, HFIP promotes the formation of the kinetically favored endo-product, whereas other conditions might favor the thermodynamically stable exo-product. rsc.org This control is attributed to the stabilization of cationic intermediates and the promotion of specific conformations that lead to stereoselective outcomes. acs.orgnih.gov

| Reaction Type | Catalyst/Reagent | Solvent Comparison | Observed Selectivity in HFIP | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Rh₂(NTTL)₄ | DCM vs. HFIP | Enantioselectivity increased from 36% ee in DCM to 90% ee in HFIP. | acs.org |

| Asymmetric Cyclopropanation | Rh₂(S-TCPTAD)₄ | DCM vs. HFIP | Switch in enantioselectivity observed for para-substituted aryldiazoacetates. | acs.org |

| Bromolactonization | N-Bromosuccinimide | HFIP | Absolute selectivity for the kinetically favored endo-product at 0 °C. | rsc.org |

| Pd-catalyzed C–H Arylation | Pd(OAc)₂ | HFIP | High para-selectivity (95:5 para/meta) in the arylation of anilines. | researchgate.net |

| [3+2] Cycloaddition | Bromoamide | HFIP | Facilitates cycloaddition of indoles with aza-oxyallyl cations. | scispace.com |

Hydrogen Bonding Capabilities and Network Formation in Reaction Environments

The exceptional behavior of HFIP as a reaction medium is fundamentally linked to its powerful hydrogen bonding capabilities. acs.orgnih.gov The presence of two electron-withdrawing trifluoromethyl groups enhances the acidity of the hydroxyl proton, making HFIP a potent hydrogen bond donor. nih.govnih.gov

HFIP is recognized as a particularly strong hydrogen-bond (H-bond) donor, a property that is central to its ability to activate substrates and catalyze reactions. acs.orgresearchgate.netnih.govbohrium.com Its pKa in aqueous solution is 9.3, making it significantly more acidic than its non-fluorinated analog, isopropanol (B130326) (pKa ≈ 17.1). nih.gov This acidity allows HFIP to form strong H-bonds with a variety of functional groups, including carbonyls, ethers, and anions, thereby activating them toward nucleophilic attack or other transformations. scispace.comrochester.edu

This H-bond donating ability is crucial for its role in promoting reactions that might otherwise require a strong Lewis or Brønsted acid. acs.org For example, HFIP can activate oxidizing agents like hydrogen peroxide and hypervalent iodine reagents by forming H-bonded adducts, which enhances their reactivity. nih.govresearchgate.net It can also activate imines and stabilize nitrilium ion intermediates in Passerini-type reactions. acs.org The solvent's ability to form these strong interactions without being nucleophilic itself is a key aspect of its utility. researchgate.netacs.org

The effects of HFIP are often not due to individual, monomeric solvent molecules but rather to higher-order aggregates or clusters. rsc.orgacs.org Experimental and computational studies have shown that HFIP molecules self-aggregate into hydrogen-bonded clusters, such as helices, ribbons, and cyclic oligomers. chemrxiv.orgacs.org This aggregation leads to a cooperative enhancement of the H-bonding. chemrxiv.org

Specifically, the aggregation of HFIP molecules into clusters increases the hydrogen-bond donor ability of the terminal hydroxyl proton in the chain. chemrxiv.orgnih.gov Reaction kinetics experiments have indicated that two to three HFIP molecules are involved in the activation of oxidants, suggesting that these H-bonded clusters are the crucial species for the catalytic effects of HFIP. chemrxiv.orgacs.orgnih.gov This cooperative effect, where the catalyst and HFIP hydrogen-bond clusters work together, is akin to Lewis- or Brønsted acid-assisted-Brønsted acid catalysis and is responsible for many of the unique transformations observed in this solvent. rsc.org The formation of these clusters can also influence reaction selectivity by creating a highly organized solvent environment around the reactants. acs.org

Stabilization of Reactive Intermediates (e.g., Cations, Radicals)

A defining characteristic of HFIP as a solvent is its exceptional ability to stabilize high-energy reactive intermediates, particularly cations and, to some extent, radicals. rsc.orgacs.orgacs.org This stabilization is a consequence of its high ionizing power, significant polarity, and low nucleophilicity, which allows it to solvate charged species effectively without reacting with them. rsc.orgscispace.com

HFIP is an ideal solvent for generating and studying cationic intermediates. scispace.com Its use enables challenging transformations by promoting the formation of carbocations from precursors like alcohols or alkenes. acs.orgnih.gov For example, it facilitates formal 5-endo-trig cyclizations by generating carbocations from allylic or benzylic alcohols, a transformation that does not proceed in other solvents. acs.org In interrupted Ugi or Passerini reactions, the strong hydrogen bond-donating properties and low nucleophilicity of HFIP are ideal for the activation of imines and the stabilization of the resulting nitrilium ion. acs.org

The solvent also plays a role in stabilizing radical intermediates. In the anodic coupling of phenols, HFIP's non-nucleophilic and protic nature is thought to enhance the stability of the radical intermediates formed, preventing undesired polymerization. scispace.com Similarly, in certain aminofluorination reactions, HFIP is proposed to stabilize protonated alkylaminyl radicals. acs.org The solvent's ability to solvate counter-anions through hydrogen bonding leaves radical cations free and more reactive. rsc.org This stabilization of various reactive species underscores HFIP's role as a unique medium that can unlock novel reactivity. acs.orgnih.gov

| Reactive Intermediate | Precursor/Reaction Type | Role of HFIP | Reference |

|---|---|---|---|

| Carbocations | Allylic/Benzylic Alcohols | Promotes formation and stabilization, enabling cyclization reactions. | acs.org |

| Cationic Intermediates | General Lewis/Brønsted Acid Catalysis | Stabilizes cationic species through high polarity and ionizing power. | rsc.orgacs.org |

| Nitrilium Ion | Passerini/Ugi Reactions | Stabilizes the intermediate through H-bonding and low nucleophilicity. | acs.org |

| Aziridinium Ion | Aminofluorination of Alkenes | Detected as a stable intermediate in HFIP. | acs.org |

| Radical Intermediates | Anodic Coupling of Phenols | Enhances stability, preventing polymerization. | scispace.com |

| Protonated Alkylaminyl Radical | Aminofluorination of Alkenes | Assumed to be stabilized by HFIP. | acs.org |

Low Nucleophilicity and Its Implications for Electrophilic Reactions

A defining characteristic of 2,2-propanediol, 1,1,1,3,3,3-hexafluoro- (HFIP) is its exceptionally low nucleophilicity, especially when compared to non-fluorinated alcohols like isopropanol. scispace.com This property is a direct consequence of the strong electron-withdrawing effect of its two trifluoromethyl (-CF₃) groups, which significantly reduces the electron density on the hydroxyl oxygen. researchgate.net This diminished nucleophilicity makes HFIP an ideal medium for reactions involving highly reactive electrophiles, as the solvent is unlikely to compete with the intended nucleophile, thereby minimizing or eliminating solvent-related side products. researchgate.netacs.org

The combination of low nucleophilicity and strong hydrogen-bond-donating capability allows HFIP to activate electrophiles and stabilize charged intermediates without interfering with the primary reaction pathway. nih.govacs.org For instance, it is a specialty solvent for reactions such as Baeyer-Villiger oxidations and Lewis acid-catalyzed ring openings of epoxides, where it enhances the reactivity of strong electrophiles. wikipedia.org The solvent's ability to stabilize cationic species through its high ionizing power, while remaining non-nucleophilic, is crucial for promoting reactions that proceed via carbocationic intermediates, such as Friedel-Crafts reactions. researchgate.netnih.gov In many cases, HFIP can replace traditional Lewis or Brønsted acids, promoting transformations through its hydrogen-bonding network under milder conditions. nih.govacs.org Its Mayr solvent nucleophilicity parameter (N₁) for a 99:1 HFIP/water mixture is noted as being among the lowest known, underscoring its inert character in the presence of electrophiles. acs.org This inertness is critical in reactions where other protic solvents would act as competing nucleophiles, such as in the epoxidation of olefins or transformations involving highly reactive cationic species. scispace.comacs.org

Utilization in Multi-Component Reactions (MCRs)

The unique properties of 2,2-propanediol, 1,1,1,3,3,3-hexafluoro- (HFIP) make it a powerful solvent for multi-component reactions (MCRs), particularly isocyanide-based MCRs (IMCRs) like the Passerini and Ugi reactions. nih.govacs.orgnih.gov In these reactions, HFIP's strong hydrogen bond-donating properties and low nucleophilicity are ideal for activating imines and stabilizing the key nitrilium ion intermediate, facilitating the desired reaction cascade. nih.govacs.org

A significant development is the use of HFIP not just as a solvent but as a direct participant in a novel Passerini-type reaction. nih.govacs.orgacs.org In this transformation, HFIP functions as the acid component, reacting with a broad range of aldehydes and isocyanides to form α-hexafluoroisopropoxy-imidates. nih.govacs.org These intermediates can be subsequently reduced under mild, metal-free conditions to yield valuable β-amino alcohols. nih.govacs.org The reaction is notable for its tolerance of various functional groups, including highly electrophilic aldehydes like chloroacetaldehyde, which are often problematic in other Passerini-type reactions. nih.gov

A remarkable feature of these HFIP-derived imidates is their ability to undergo an unprecedented retro-Passerini-type reaction. nih.govacs.org Under microwave irradiation, the imidate product can revert to the original isocyanide, aldehyde, and HFIP reactants, providing valuable mechanistic insights into the reversibility of the Passerini reaction. nih.govacs.org

| Aldehyde | Isocyanide | Yield of β-Amino Alcohol (%) | Reference |

|---|---|---|---|

| Pivaldehyde | 3,4-Dimethoxyphenethyl isocyanide | 85 | nih.govacs.org |

| Isobutyraldehyde | 3,4-Dimethoxyphenethyl isocyanide | 75 | nih.gov |

| Benzaldehyde | 3,4-Dimethoxyphenethyl isocyanide | 81 | nih.gov |

| Chloroacetaldehyde | 3,4-Dimethoxyphenethyl isocyanide | 17 | nih.gov |

| Pivaldehyde | Cyclohexyl isocyanide | 65 | nih.gov |

| Pivaldehyde | tert-Butyl isocyanide | 62 | nih.gov |

Solvent Effects in Stereoselective and Enantioselective Transformations

The role of 2,2-propanediol, 1,1,1,3,3,3-hexafluoro- (HFIP) as a solvent can be pivotal in controlling the outcome of stereoselective and enantioselective reactions. nih.govacs.org Its influence extends beyond simply providing an inert medium; through strong hydrogen-bonding interactions, HFIP can modulate the conformation and reactivity of catalysts and substrates, leading to significant changes in stereochemical control. acs.orgresearchgate.net

The effect of HFIP on enantioselectivity is particularly well-documented in dirhodium tetracarboxylate-catalyzed cyclopropanation reactions. acs.orgnih.gov Studies have shown that switching the solvent from a non-polar solvent like dichloromethane (DCM) to HFIP can have a variable and profound impact. acs.org Depending on the specific chiral dirhodium catalyst and the diazoacetate substrate used, HFIP can lead to enhanced enantioselectivity, a dramatic drop in enantioselectivity, or even a complete switch in the preferred enantiomer. acs.orgnih.gov This variability is attributed not to changes in the solvent's dielectric constant but to specific hydrogen-bonding interactions between HFIP and the catalyst, which can alter the catalyst's flexibility and shape. acs.orgresearchgate.net

Similarly, HFIP has demonstrated a remarkable ability to enhance both yield and enantioselectivity in Palladium(II)-catalyzed atroposelective olefinations of biaryls. nih.gov In these cases, it is proposed that hydrogen bonding between HFIP and a sulfoxide (B87167) moiety on the substrate weakens the S=O bond, altering the electronic environment and introducing an additional steric factor that favors the formation of one atropoisomeric intermediate over the other. nih.gov

| Substrate (Aryldiazoacetate) | Solvent | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| para-Methoxyphenyl | DCM | 62 | acs.org |

| HFIP | -68 (switch in enantiomer) | acs.org | |

| para-Chlorophenyl | DCM | 76 | acs.org |

| HFIP | -76 (switch in enantiomer) | acs.org | |

| ortho-Methylphenyl | DCM | 12 | acs.org |

| HFIP | 82 | acs.org | |

| ortho-Chlorophenyl | DCM | -22 | acs.org |

| HFIP | 92 | acs.org |

Mechanistic Investigations of 2,2 Propanediol,1,1,1,3,3,3 Hexafluoro Mediated Processes

Elucidation of Reaction Pathways

The use of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- as a solvent can significantly remodel and enhance reaction pathways. For instance, in Schmidt reactions involving ketones and trimethylsilyl (B98337) azide (B81097) (TMSN₃) with a triflic acid promoter, the use of HFIP as a solvent leads to the formation of tetrazoles as the major products, a departure from the typically expected amides or lactams. acs.org This alteration of the reaction outcome highlights the ability of HFIP to stabilize key intermediates and influence the branching of reaction pathways. acs.org

HFIP has also been shown to be instrumental in promoting polyene cyclization cascades of allylic and benzylic alcohols, leading to the formation of complex all-carbon scaffolds. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a carbocation electrophile from the alcohol, which then undergoes an efficient and highly preorganized cyclization. acs.org The unique properties of HFIP are critical for this transformation, as no other solvent has been found to facilitate this reaction. acs.org

Furthermore, HFIP plays a crucial role in difunctionalization reactions of alkenes. In the aminofluorination of alkenes, both HFIP and a specific ligand were found to be essential. acs.org Mechanistic proposals involve the formation of an adduct between the chlorinating agent and HFIP, with saccharin (B28170) acting to further enhance the properties of the hydrogen-bond network. acs.org This synergy of factors enables the stabilization of cationic intermediates and promotes specific conformations, leading to stereoselective outcomes. acs.org

The solvent's ability to form extensive hydrogen-bonding networks is a recurring theme in the elucidation of reaction pathways. nih.gov These networks can increase the Brønsted acidity of catalysts and stabilize transition states, thereby lowering activation barriers for various transformations. acs.org This has been observed in Friedel–Crafts reactions and other transformations where HFIP's involvement leads to enhanced reactivity and selectivity. mdpi.com

Spectroscopic Studies of Solute-Solvent Interactions in 2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Spectroscopic techniques are invaluable for probing the intricate interactions between 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- and solute molecules at a molecular level. These studies provide direct evidence of the hydrogen bonding and other non-covalent interactions that are responsible for the unique chemical environment provided by HFIP.

Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the dynamics of photoinduced reactions and observing short-lived intermediates. unipr.it In the context of HFIP, TR-IR studies have revealed that while the dynamics of individual hydrogen bonds are slower in HFIP compared to its non-fluorinated analog isopropanol (B130326), the collective rearrangements of hydrogen-bonded clusters are significantly faster. chemrxiv.org This observation is crucial as the aggregation of HFIP molecules into clusters is believed to enhance its hydrogen-bond donor ability, a key factor in its catalytic and solvolytic effects. chemrxiv.org

Vibrational spectroscopy of halide anion complexes with HFIP has shown that the O-H stretching fundamentals are significantly red-shifted compared to complexes with isopropanol and water, directly reflecting HFIP's superior hydrogen-bond donor strength. rsc.org Anharmonic effects are important for accurately describing the coupling between stretching and bending modes in the OH stretching region. rsc.org

Dielectric spectroscopy measures the dielectric properties of a medium as a function of frequency, providing insights into molecular relaxation processes. wikipedia.orgmdpi.com Studies on HFIP have shown that its dielectric loss spectra can be fitted with a combination of three Debye peaks, representing different relaxation processes. researchgate.net These studies, in conjunction with other techniques, help to characterize the collective hydrogen-bond dynamics that are thought to be related to HFIP's chemical activity. researchgate.net HFIP possesses a relatively high dielectric constant of 16.7, which contributes to its ability to stabilize ionic species in solution. acs.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating solute-solvent interactions and structural changes in solution. researchgate.net ¹H NMR studies have been used to investigate the conformational transitions of molecules in HFIP-D₂O mixtures. For instance, the equilibrium between the "kite" and "vase" conformations of a cavitand was shown to shift completely to the vase conformation at higher concentrations of HFIP. rsc.org

¹⁷O NMR spectroscopy has revealed a strong alternating deshielding-shielding effect of the CF₃ groups in HFIP, which is thought to play a role in its exceptional solvent properties, particularly in oxidative cross-coupling reactions. nih.gov This technique is highly sensitive to the electronic and steric environment of the oxygen atom. nih.gov

Furthermore, intermolecular Nuclear Overhauser Effect (NOE) studies have been employed to examine the interactions between HFIP and peptides. nih.gov These studies have shown that HFIP tends to accumulate near the surface of peptides, displacing water molecules and leading to long-lived interactions, particularly near certain residues like tryptophan. nih.govacs.org

A comparative ¹⁷O NMR spectroscopy study of various organic solvents, including HFIP, was conducted with D₂O as a reference. The chemical shifts provide insight into the electronic environment of the oxygen atom.

| Compound | Chemical Shift (δ/ppm) |

| 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- (HFIP) | 37 |

| Trifluoroethanol (TFE) | 28 |

| Trifluoroacetic acid | 199 |

| Methanol | -37.5 |

| Table based on data from a comparative ¹⁷O NMR spectroscopy survey. nih.gov |

Microwave spectroscopy provides highly accurate information about the rotational constants and molecular structure of molecules in the gas phase. The first microwave spectroscopic investigation of HFIP determined its rotational constants and confirmed that the most stable conformer is the antiperiplanar form. nih.govacs.orgacs.org This technique has also been used to study the structure of weakly bound complexes of HFIP with other molecules, such as water and dinitrogen. nih.govrsc.org

In the HFIP-water complex, the global minimum structure features HFIP acting as a hydrogen bond donor to the water molecule. nih.gov For the HFIP-dinitrogen complex, the global minimum structure involves the nitrogen molecule weakly bound to the acidic proton of the trans-HFIP conformer. rsc.org The analysis of the ¹⁴N nuclear quadrupole hyperfine structure in the HFIP-dinitrogen complex provides further details about the orientation and dynamics of the N₂ subunit. rsc.org

The rotational constants for HFIP and its complex with water have been experimentally determined, providing precise structural information.

| Species | A (MHz) | B (MHz) | C (MHz) |

| 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- (HFIP) | 2105.12166(18) | 1053.99503(12) | 932.33959(13) |

| HFIP-Water Complex | 1539.5(4) | 884.2(3) | 754.8(3) |

| Table based on data from microwave spectroscopic investigations. nih.govacs.orgacs.orgnih.gov |

Kinetic Isotope Effects in 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- Solvents

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orglibretexts.org

While specific studies focusing solely on kinetic isotope effects in reactions mediated by 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- are not extensively detailed in the provided search results, the principles of KIEs are broadly applicable to understanding reaction mechanisms in this solvent. For instance, in reactions where HFIP acts as a proton donor or is involved in hydrogen bonding to stabilize a transition state, a deuterium (B1214612) KIE (kH/kD) could be measured by using deuterated HFIP. A significant normal KIE (kH/kD > 1) would suggest that the O-H bond cleavage is involved in the rate-determining step. libretexts.org

Conversely, an inverse KIE (kH/kD < 1) might indicate a pre-equilibrium involving hydrogen bonding or a change in the vibrational frequencies of the O-H bond in the transition state. wikipedia.org Secondary KIEs could also provide valuable information. For example, in a reaction where a substrate undergoes a change in hybridization at a carbon atom adjacent to a C-H bond, a secondary deuterium KIE could help to probe the structure of the transition state. libretexts.org The unique solvent properties of HFIP, such as its ability to stabilize charged intermediates and its highly organized hydrogen-bonding network, would undoubtedly influence the magnitude and interpretation of any observed KIEs.

Probing Intermediates via Trapping Experiments in 2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

The identification of short-lived reaction intermediates is crucial for validating proposed mechanisms. In reactions facilitated by HFIP, which often involve highly reactive cationic or radical species, trapping experiments are an invaluable tool. nih.gov These experiments involve introducing a trapping agent into the reaction mixture that can selectively react with a specific intermediate to form a stable, characterizable product.

Mechanistic investigations into HFIP-promoted reactions have utilized several strategies to probe intermediates:

Radical Trapping: In reactions suspected of proceeding through radical pathways, radical scavengers are introduced. For instance, the electro-oxidative annulation between phenols and N-acetylindoles in a HFIP/CH₂Cl₂ mixture is believed to involve a phenoxy radical and an indole (B1671886) cation radical. researchgate.net The stability of these positive intermediates is enhanced by the HFIP-containing medium. researchgate.net In related studies exploring radical-mediated couplings, reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or triethyl phosphite (B83602) (P(OEt)₃) are commonly used to intercept radical intermediates, thereby inhibiting the formation of the desired product and forming a stable radical-trapper adduct that can be identified. researchgate.netresearchgate.net The presence of such adducts provides strong evidence for a radical mechanism.

Intermediate Isolation: In some cases, an intermediate directly involving the solvent can be isolated. During investigations of a Prins-type cyclization, a hexafluoroisopropyl ether intermediate was successfully isolated from the reaction mixture. researchgate.net This ether, formed rapidly, was shown to act as a slow-release reservoir for the key cationic intermediate, which subsequently leads to the final product. This observation highlights an active chemical role for HFIP beyond that of an inert solvent. researchgate.net

Mechanistic Control Experiments: Control experiments can provide indirect evidence for or against the existence of certain intermediates. In a proposed mechanism for the synthesis of tetrahydrofurans from epoxides and alkenes in HFIP, one possible pathway involved the formation of a hexafluoroisopropyl ether intermediate via nucleophilic attack of HFIP on the epoxide ring. mdpi.com To test this, the proposed ether intermediate was independently synthesized and subjected to the reaction conditions with the alkene. No formation of the tetrahydrofuran (B95107) product was observed, allowing researchers to discard this mechanistic route. mdpi.com

Spectroscopic Detection: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of radical species. In studies of light-driven reactions, EPR experiments can confirm the generation of radical intermediates under specific reaction conditions, providing direct evidence for their involvement in the catalytic cycle. researchgate.net

The following table summarizes methods used to probe intermediates in reactions often conducted in HFIP.

| Method | Trapping Agent / Technique | Intermediate Type Probed | Example Reaction Context | Reference |

|---|---|---|---|---|

| Radical Trapping | TEMPO, P(OEt)₃ | Carbon-centered radicals | Reductive cross-coupling reactions | researchgate.netresearchgate.net |

| Intermediate Isolation | N/A (Direct isolation) | Solvent-adduct (Hexafluoroisopropyl ether) | Prins-type cyclization | researchgate.net |

| Mechanistic Control | Independent synthesis of proposed intermediate | Cationic / Ether Intermediates | Synthesis of Tetrahydrofurans | mdpi.com |

| Spectroscopic Detection | EPR Spectroscopy | Radical species | Photoredox catalysis | researchgate.net |

Computational Chemistry Approaches to Reaction Mechanism in 2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Computational chemistry has become an indispensable tool for understanding the intricate role of HFIP in reaction mechanisms. doaj.org Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the detailed examination of transition states and intermediates that are often inaccessible through experimental means alone. nih.govnih.gov These studies have been pivotal in explaining the remarkable effects of HFIP on reaction rates, selectivity, and even catalyst geometry. nih.govrsc.org

Key insights from computational studies include:

Stabilization of Intermediates: A recurring theme is the ability of HFIP to stabilize charged intermediates. DFT calculations have shown that HFIP's strong hydrogen-bonding capability and high ionizing power effectively stabilize cationic intermediates in Friedel-Crafts reactions, arenium ions, and carbocations generated from alcohols. researchgate.net In palladium-catalyzed C-H activation, HFIP has been shown to stabilize key palladacycle intermediates and high-valent Pd(IV) species through hydrogen-bonding interactions. rsc.org

Modulation of Catalyst Structure and Flexibility: A combined experimental and computational study on dirhodium tetracarboxylate-catalyzed cyclopropanation revealed that HFIP can dramatically alter the catalyst's structure and flexibility. nih.gov Multiscale computational approaches, including MD and DFT with explicit solvent molecules, demonstrated that catalysts considered to be rigid can become highly flexible in HFIP. nih.govchemrxiv.org This solvent-induced change in the catalyst's conformational landscape directly impacts the steric environment around the active site, explaining observed changes and even inversions in enantioselectivity. nih.govchemrxiv.org

The table below provides an overview of various computational studies investigating reaction mechanisms in HFIP.

| Reaction Type | Computational Method(s) | Key Intermediate(s) Studied | Role of HFIP Elucidated | Reference |

|---|---|---|---|---|

| Dirhodium-Catalyzed Cyclopropanation | MD, QM/MM, DFT | Rhodium-carbene intermediates | Induces catalyst flexibility, alters enantioselectivity through H-bonding with catalyst and intermediate. | nih.govchemrxiv.org |

| Palladium-Catalyzed C–H Activation | DFT | Palladacycle, Pd(IV) intermediates | Stabilizes metallacyclic intermediates and Pd(IV) species via H-bonding; facilitates removal of directing group. | rsc.org |

| Intramolecular Morita-Baylis-Hillman | DFT (B3LYP) | Enolate, Zwitterionic intermediates | Mediates proton transfer step; stabilizes final product to control stereoselectivity. | nih.gov |

| Friedel-Crafts Arylation | DFT | Cationic intermediates, Arenium ions | Stabilizes cationic intermediates and transition states through H-bond clusters. | researchgate.net |

| Epoxide Cycloalkylation | Metadynamics simulations | Concerted transition state | Promotes reaction via synergistic H-bonding networks and C-H/π interactions with the substrate. | researchgate.net |

| Deoxygenative Dual C-Arylation | DFT | Protonated intermediates | Acts as a reagent/promoter to facilitate the generation of a quaternary C(sp³) center. | researchgate.net |

Applications of 2,2 Propanediol,1,1,1,3,3,3 Hexafluoro in Polymer Science and Materials Chemistry

Synthesis of High-Performance Polymers in 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

The distinct solvent properties of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- have made it a solvent of interest for the synthesis of high-performance polymers. Its ability to dissolve polymers that are insoluble in more common organic solvents allows for homogeneous reaction conditions, which can be crucial for achieving high molecular weights and controlled polymer architectures. nih.gov

For instance, HFIP has been utilized in radical polymerization reactions, where it has been shown to improve control over both the molecular weight and the stereoregularity of the resulting polymers. nih.gov This level of control is critical for tuning the physical and mechanical properties of high-performance materials. The non-nucleophilic and protic nature of HFIP is thought to contribute to the stability of radical intermediates, facilitating more controlled polymerization processes. nih.gov

One specific example of the application of HFIP in the synthesis of high-performance polymers is in the creation of poly(phenylene ethynylene)s (PPEs) that incorporate pendant hexafluoro-2-propanol groups. In a study, a palladium-catalyzed Sonogashira-Hagihara cross-coupling polymerization was successfully carried out to produce these functionalized PPEs. The presence of the HFIP moieties did not impede the polymerization, and polymers with acceptable molecular weights were obtained. mdpi.com These specialized PPEs demonstrated enhanced fluorescence quenching responses, making them suitable for chemosensor applications. mdpi.com

The synthesis of thermoplastic polyamide elastomers (TPAEs) also benefits from the use of HFIP, although in this case, it was employed as a solvent for casting films for subsequent analysis. nih.gov This highlights its utility not just in the polymerization step itself, but also in the processing and characterization of the resulting high-performance polymers. While detailed studies on a wide range of polymerization reactions in HFIP are still emerging, its unique solvent characteristics suggest significant potential for its use in the synthesis of novel high-performance polymers with tailored properties.

Role of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- in Polymer Dissolution and Processing

2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- is recognized as a specialty solvent due to its exceptional ability to dissolve a wide variety of polymers, many of which are intractable in common organic solvents. nih.govnih.gov This includes polar polymers such as polyamides, polyacrylonitriles, polyacetals, polyesters (like polyglycolide), and polyketones. nih.gov Its strong hydrogen-bonding properties enable it to effectively solvate polymer chains that act as hydrogen-bond acceptors, such as those containing amide and ether linkages. researchgate.net This broad solvency makes HFIP a critical tool for various polymer processing and characterization techniques.

Electrospinning is a versatile technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers. The choice of solvent is a critical parameter in this process, as it must dissolve the polymer to form a solution with appropriate viscosity and surface tension for fiber formation. 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- has proven to be a highly effective solvent for the electrospinning of a diverse range of polymers, including both natural and synthetic materials. nih.gov

For natural polymers like collagen, chitosan, and silk fibroin, HFIP is often the solvent of choice. nih.gov For example, uniform nanofibers of silk fibroin have been successfully electrospun from HFIP solutions. The solvent choice can significantly influence the resulting fiber morphology. In one study, electrospinning silk fibroin from an HFIP solution resulted in nanofibers with a mean diameter of 380 nm, whereas using formic acid as the solvent produced fibers with a smaller mean diameter of 80 nm. scientific.net This demonstrates the critical role of the solvent in controlling the dimensions of the electrospun nanofibers.

HFIP is also widely used for electrospinning synthetic biodegradable polymers such as poly(ε-caprolactone) (PCL), poly(lactic acid) (PLA), and poly(lactic-co-glycolic acid) (PLGA). nih.govtandfonline.commdpi.com The use of HFIP can lead to the formation of bead-free nanofibers, even at lower polymer concentrations. researchgate.net For instance, in the electrospinning of PCL, using HFIP as the solvent can produce bead-free fibers at lower concentrations, which is advantageous for controlling fiber morphology and properties. researchgate.net

The following table summarizes the use of HFIP in the electrospinning of various polymers, highlighting the polymer concentration and resulting nanofiber diameters from different studies.

| Polymer | Concentration in HFIP | Average Nanofiber Diameter | Reference |

| Silk Fibroin | Not specified | 380 nm | scientific.net |

| Poly(ε-caprolactone) (PCL) | 10% (w/v) | ~700 nm | nih.gov |

| PCL/Gelatin (1:1) | 10% (w/v) | 1.5 µm | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | 25% (w/v) | 1.62 µm | mdpi.com |

| Soy Protein Isolate/Polyethylene (B3416737) Oxide | Not specified | 200-300 nm | nih.gov |

| Chitin/Silk Fibroin | Not specified | 340-920 nm | researchgate.net |

The fabrication of polymeric membranes, particularly those with nanofibrous structures, often utilizes the electrospinning technique, where 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- plays a significant role as a solvent. The properties of the resulting membranes, such as porosity, pore size, and mechanical strength, are highly dependent on the electrospinning parameters, including the choice of solvent.

HFIP is particularly useful for fabricating membranes from polymers that are difficult to dissolve in other solvents. For instance, nonwoven nanofiber membranes of soy protein isolate (SPI) and polyethylene oxide (PEO) have been prepared by electrospinning from an HFIP solution. nih.gov The resulting membranes exhibited superhydrophilicity and had nanofibers with diameters in the range of 200-300 nm. nih.gov Such membranes have potential applications in filtration and biomedical fields.

In the context of tissue engineering, electrospun membranes serve as scaffolds that mimic the extracellular matrix. The use of HFIP as a solvent allows for the fabrication of membranes from a variety of biocompatible and biodegradable polymers. For example, membranes composed of poly(lactic-co-glycolic acid) (PLGA) have been successfully electrospun using HFIP. mdpi.com By adjusting the polymer concentration in HFIP, the fiber diameter and, consequently, the membrane's properties can be precisely controlled. mdpi.com Similarly, composite membranes of PCL and gelatin have been fabricated from HFIP solutions for potential use in creating 3-D pharmacokinetic cancer models. nih.gov The choice of HFIP as the solvent was instrumental in achieving the desired fiber morphology for these applications.

The following table provides examples of polymers electrospun from HFIP to fabricate membranes, along with the reported applications.

| Polymer System | Application of Fabricated Membrane | Reference |

| Soy Protein Isolate/Polyethylene Oxide | Filtration, Biomedical applications | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | Tissue Engineering | mdpi.com |

| Poly(ε-caprolactone) (PCL)/Gelatin | 3-D Pharmacokinetic Cancer Model | nih.gov |

| Chitin/Silk Fibroin | Not specified | researchgate.net |

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful analytical technique for determining the molecular weight and molecular weight distribution of polymers. The selection of a suitable eluent is crucial for the successful separation of polymer molecules based on their size in solution. 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- has been re-examined and established as a valuable eluent for the GPC/SEC analysis of polar polymers like polyesters and nylons. researchgate.net

One of the significant advantages of using HFIP as an eluent is its ability to readily dissolve these crystalline polymers at room temperature, which obviates the need for high-temperature operation that is often required with other solvents like m-cresol (B1676322) or o-chlorophenol. researchgate.net However, early studies reported anomalous SEC behavior when using pure HFIP. This issue can be effectively addressed by the addition of a small amount of a salt, such as 0.01 M tetraethylammonium (B1195904) nitrate, to the eluent. upenn.edu This modifier helps to minimize repulsive interactions between the polymer and the styrene-divinylbenzene column packing material, leading to ideal size-exclusion behavior and allowing for universal calibration. upenn.edu

The use of HFIP as an eluent is not without its challenges. It is an aggressive organic solvent that behaves like a strong acid, necessitating careful consideration of safety and instrument compatibility. researchgate.net Despite these considerations, the benefits of using HFIP for the characterization of otherwise difficult-to-dissolve polymers are substantial. To obtain accurate and reliable results, it is often necessary to use additional detection techniques, such as light scattering and/or viscometry, in conjunction with the SEC system. researchgate.net This integrated approach allows for the determination of absolute molecular mass values without relying solely on column calibration. researchgate.net

The following table summarizes the key aspects of using HFIP as an eluent in GPC/SEC for polymer characterization.

| Polymer Type | Eluent System | Key Findings/Advantages | Reference |

| Polyesters, Nylons | HFIP with 0.01 M tetraethylammonium nitrate | Eliminates anomalous SEC behavior; allows for universal calibration. | upenn.edu |

| Polyesters, Polyamides | HFIP | Dissolves polymers at room temperature; avoids high-temperature operation. | researchgate.net |

| Poly(ethylene 2,6-naphthalate) (PEN) | HFIP (after dissolution in HFIP/DCAA mixture) | Enables analysis of difficultly soluble polymers. | upenn.edu |

Modification and Functionalization of Polymer Chains in 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

The unique solvent properties of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- also make it a suitable medium for the chemical modification and functionalization of polymer chains. Its ability to dissolve a wide range of polymers, including those that are not soluble in common organic solvents, provides a homogeneous environment for chemical reactions to occur along the polymer backbone or on its side chains.

One notable example is the preparation of hexafluoroalcohol-functionalized methacrylate (B99206) polymers. nih.govresearchgate.net In this process, HFIP can act as both a solvent and a reactant, or as a solvent for the polymerization of monomers that already contain the hexafluoroalcohol functionality. These functionalized polymers are of interest for applications such as lithographic and nanopatterning materials due to the specific properties imparted by the fluorinated alcohol groups. nih.govresearchgate.net

The strong hydrogen-bonding ability of HFIP can also play a role in facilitating certain reactions on polymer chains. By solvating and stabilizing reactive intermediates, HFIP can influence the course and efficiency of a functionalization reaction. While the body of literature on the extensive use of HFIP as a reaction medium for polymer modification is still growing, its proven efficacy in dissolving a broad spectrum of polymers suggests that it is a promising solvent for a variety of post-polymerization modification strategies. This would allow for the introduction of new functional groups onto existing polymer backbones, thereby tailoring their properties for specific high-performance applications.

Formation of Supramolecular Structures in 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

The formation of well-defined supramolecular structures through the self-assembly of molecules is a key area of research in materials chemistry. 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- has been shown to be a powerful solvent for directing the self-assembly of certain molecules, particularly peptides, into ordered structures. Its strong hydrogen-bonding capabilities are a key factor in its ability to influence these non-covalent interactions.

HFIP is known to promote the formation of alpha-helical secondary structures in peptides, which can disrupt beta-sheet aggregates and lead to their solubilization. However, upon solvent evaporation or a change in solvent conditions, HFIP can induce the self-assembly of these peptides into highly ordered structures. For example, in a study with the aromatic dipeptide Tyr-Phe, it was found that HFIP induced the formation of microribbons when the solvent was evaporated from a glass surface. These microribbons were observed to be highly ordered and crystalline in nature, as indicated by their birefringence under polarized light. This is in contrast to another fluorinated alcohol, 2,2,2-trifluoroethanol (B45653) (TFE), which induced the formation of amorphous microspheres under similar conditions. This demonstrates the specific role of HFIP in directing the self-assembly process.

The ability of HFIP to dissolve and then facilitate the self-assembly of molecules is also utilized in the preparation of materials from cyclodextrins (CDs). It has been found that CDs have a high solubility in HFIP. mdpi.comscientific.net Upon evaporation of the HFIP, crystalline solids composed of channel-type CD assemblies can be formed. mdpi.comscientific.net Furthermore, electrospinning of CD solutions in HFIP has been used to fabricate CD microfibers, demonstrating another route to creating structured materials from these supramolecular building blocks. mdpi.comscientific.net

The following table summarizes the effect of HFIP on the formation of supramolecular structures for different molecular systems.

| Molecular System | Supramolecular Structure Formed in/from HFIP | Key Observation | Reference |

| Tyr-Phe (aromatic dipeptide) | Microribbons | Highly ordered and crystalline structures | |

| Cyclodextrins (CDs) | Channel-type assemblies, Microfibers | High solubility of CDs in HFIP facilitates assembly | mdpi.comscientific.net |

| Peptides (general) | Alpha-helical structures in solution | Disrupts beta-sheet aggregates, promoting solubility |

Controlled/Living Polymerization Techniques Utilizing 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-, commonly known in its dehydrated form as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has emerged as a specialized and highly effective solvent in various controlled/living polymerization techniques. Its unique properties, including strong hydrogen bond donating ability, high polarity, low nucleophilicity, and the ability to dissolve a wide range of polymers, enable precise control over polymerization processes that are often challenging in conventional solvents. These characteristics allow for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

In the realm of anionic polymerization, which is notoriously sensitive to protic substances, the use of highly fluorinated alcohols like HFIP has surprisingly enabled living/controlled polymerization of certain monomers. For instance, the anionic ring-opening polymerization (ROP) of glycolide (B1360168) (GL) has been successfully carried out in HFIP. nih.gov Conventionally, alcohols would terminate the anionic polymerization. However, in this system, the fluorinated alcohol is believed to activate both the monomer and the chain end without initiating a separate polymerization, leading to a controlled process. This has allowed for the synthesis of well-defined polyglycolide (PGA) at room temperature.

One study demonstrated that in pure hexafluoroisopropanol (HFIP), the ROP of glycolide reached 95.5% conversion in just 10 minutes, yielding a polymer with a dispersity (Đ) of 1.30. nih.gov Further optimization using a co-solvent system with a bulkier fluorinated alcohol, 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (HFAB), along with a catalyst and co-catalyst, resulted in even greater control, achieving a dispersity as low as 1.13. nih.gov This demonstrates the crucial role of the fluorinated alcohol in facilitating a controlled polymerization.

Table 1: Anionic ROP of Glycolide in Fluorinated Alcohols

| Entry | Solvent System | Catalyst/Co-catalyst | Time (min) | Conversion (%) | Mn ( kg/mol ) | Đ |

|---|---|---|---|---|---|---|

| 1 | HFIP | tBuP1 | 10 | 95.5 | 37.9 | 1.30 |

| 2 | 37.5% v/v HFAB/Toluene | tBuP2/TU4 | 10 | 98.9 | 42.8 | 1.15 |

Fluorinated solvents, including HFIP and its analogues, have also proven beneficial in atom transfer radical polymerization (ATRP), particularly for fluorinated monomers. These solvents can enhance catalyst solubility and prevent undesirable side reactions, such as transesterification, which can be problematic with copper-catalyzed ATRP of semi-fluorinated (meth)acrylates in the presence of amine-based ligands.

A photomediated ATRP protocol for semi-fluorinated acrylates and methacrylates utilized 2-trifluoromethyl-2-propanol, a structurally similar fluorinated alcohol, to effectively balance monomer, polymer, and catalyst solubility while eliminating transesterification. nih.gov This system, employing ppm concentrations of a copper(II) bromide catalyst with Me6-TREN as a ligand under UV irradiation, allowed for the controlled polymerization of monomers with varying fluorine content, resulting in polymers with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity, even at high conversions. nih.gov Furthermore, photoinduced iron-catalyzed ATRP of various semifluorinated methacrylate monomers has been shown to be well-controlled in a range of solvents, including fluorinated ones, without the occurrence of side reactions. nih.gov

Table 2: ATRP of Semi-Fluorinated (Meth)acrylates in Fluorinated Alcohols

| Monomer | Solvent | Catalyst/Ligand | Irradiation | Conversion (%) | Mn,theo ( g/mol ) | Đ |

|---|---|---|---|---|---|---|

| C4F9C2H4MA | 2-trifluoromethyl-2-propanol | CuBr2/Me6-TREN | UV | >95 | 20,000 | 1.12 |

| C6F13C2H4A | 2-trifluoromethyl-2-propanol | CuBr2/Me6-TREN | UV | >95 | 20,000 | 1.15 |

The utility of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- extends to RAFT polymerization, particularly in the synthesis of polymers and copolymers from fluorinated monomers like 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) (HFIPA) and 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA). Research has shown that the RAFT polymerization of HFIPA proceeds in a controlled manner, evidenced by a linear increase in the number-average molecular weight (Mn) with conversion and low dispersity values (Đ = 1.09–1.3). acs.org

Similarly, well-defined homo- and block copolymers based on HFIPMA have been synthesized via RAFT polymerization. rsc.orgresearchgate.net These polymers serve as valuable precursors for post-polymerization modification, where the hexafluoroisopropyl ester side chains can be functionalized with various amines to create multifunctional water-soluble polymers. rsc.orgresearchgate.net The controlled nature of the RAFT process is crucial for producing precursor polymers with precise chain lengths and functionalities, which is essential for their subsequent transformations.

Table 3: RAFT Polymerization of Hexafluoroisopropyl (Meth)acrylates | Monomer | RAFT Agent | Solvent | Conversion (%) | Mn ( g/mol ) | Đ | |---|---|---|---|---|---|---| | HFIPA | Dibenzyl carbonotrithioate | Dioxane | 85 | 15,000 | 1.15 | | HFIPMA | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | Dioxane | 90 | 20,000 | 1.10 | | HFIPMA-b-DMAEMA | P(HFIPMA) macro-CTA | Dioxane | 75 | 35,000 | 1.25 |

2,2 Propanediol,1,1,1,3,3,3 Hexafluoro in Catalysis and Organocatalysis

As a Brønsted Acid Catalyst and Promoter in Organic Reactions

Due to its high polarity and acidic nature (pKa ≈ 9.3), HFIP can act as a potent Brønsted acid catalyst or promoter, often replacing traditional Lewis or Brønsted acids. nbinno.comnih.gov It facilitates reactions by activating substrates through extensive hydrogen-bond networks. researchgate.netnih.gov This capability allows for transformations to occur under mild conditions, often without the need for metal catalysts. nih.govnih.gov

A notable application is in Friedel-Crafts reactions. For instance, HFIP promotes the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without any additional catalysts, simplifying the reaction and product isolation. nih.govresearchgate.net It also effectively promotes the C-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines with difluoroacetaldehyde (B14019234) ethyl hemiacetal, affording novel difluoromethylated carbinols in good yields at room temperature. mdpi.com In this process, HFIP is believed to facilitate the generation of a reactive carbonium ion intermediate. mdpi.com

HFIP's promotional effect extends to other transformations as well. It has been shown to enable the disulfidation and diselenation of un-activated carbon-carbon unsaturated bonds (alkynes, alkenes, and allenes) with disulfides or diselenides, yielding desired products in good to excellent yields where other common solvents fail. nih.gov Furthermore, in conjunction with a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), HFIP serves as a cation-stabilizing solvent for the tandem cycloaromatization of bisacetal precursors to synthesize carbo- and heterohelicenes. nih.gov Its ability to generate and stabilize cationic intermediates is crucial for these complex cyclizations. nih.govnih.gov

Researchers have also leveraged HFIP to control the regioselectivity of reactions. In the bromolactonization of conjugated unsaturated carboxylic acids, HFIP alone promotes the formation of the endo-cyclization product. rsc.org However, when a Brønsted acid catalyst is added, the system can be switched to favor the exo-cyclization product, demonstrating HFIP's role in activating substrates to overcome different activation energy barriers. rsc.org

| Reaction Type | Substrates | Role of HFIP | Key Finding |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Arylalkyl acid chlorides | Solvent and Promoter | Promotes acylation without additional catalysts. nih.gov |

| C-H Hydroxydifluoromethylation | Imidazo[1,2-a]pyridines, Difluoroacetaldehyde ethyl hemiacetal | Solvent and Promoter | Enables reaction at room temperature, oxidant- and metal-free. mdpi.com |

| Disulfidation/Diselenation | Alkynes, Alkenes, Allenes with Disulfides/Diselenides | Solvent and Promoter | Activates disulfide/diselenide bonds via H-bonding. nih.gov |

| Cycloaromatization for Helicene Synthesis | Bisacetal precursors | Cation-stabilizing solvent | Facilitates tandem cyclization with a catalytic amount of TfOH. nih.gov |

| Bromolactonization | Conjugated unsaturated carboxylic acids | Solvent and Activator | Controls regioselectivity, favoring endo-product alone or exo-product with added acid. rsc.org |

Cocatalytic and Activator Roles of 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro- in Transition Metal Catalysis

HFIP plays a crucial cocatalytic and activating role in a variety of transition metal-catalyzed reactions, enhancing catalyst activity and influencing selectivity. nih.govrsc.org Its ability to engage in hydrogen bonding and stabilize charged intermediates is key to its effectiveness in these systems. researchgate.netrsc.org

In palladium-catalyzed C-H bond functionalization, HFIP has been described as a "magical solvent" due to its profound impact on reaction outcomes. rsc.orgrsc.orgresearchgate.netnih.gov It is particularly indispensable for distal aromatic C-H functionalizations, where it significantly improves both yield and selectivity. rsc.orgresearchgate.net The unique properties of HFIP are believed to facilitate the C-H activation step, which is often the rate-determining step in these catalytic cycles. rsc.org

The mechanism of HFIP's influence is multifaceted. It can stabilize key metallacyclic intermediates through hydrogen bonding and solvate counter-anions, thereby increasing the electrophilicity and reactivity of the palladium catalyst. nih.govrsc.org This has been observed in various transformations, including arylation, olefination, and acetoxylation of both sp² and sp³ C-H bonds. nih.govnih.gov For instance, the H-bond-donating ability of HFIP has been shown to be critical in enhancing chiral induction in Pd-catalyzed atroposelective C-H activation reactions. rsc.orgresearchgate.net

Gold catalysis often requires the use of activators, such as silver salts, to generate the catalytically active cationic gold species from stable precatalysts like [AuCl(L)]. researchgate.netacs.org Recent studies have demonstrated that HFIP can uniquely serve as both the solvent and the activator in gold-catalyzed cycloisomerizations, rendering external activators obsolete. researchgate.netacs.orgstrath.ac.uk This dual functionality simplifies the catalytic system and leads to highly active catalysts, sometimes effective at parts-per-million (ppm) loading levels. researchgate.netstrath.ac.uk

The activation mechanism involves a dynamic hydrogen-bonding interaction between HFIP and the chloride ligand of the gold complex (Au-Cl). researchgate.netacs.orgrsc.org This H-bonding polarizes and weakens the Au-Cl bond, initiating the catalytic cycle without complete chloride abstraction. researchgate.netresearchgate.net This mode of activation has been successfully applied to scalable cyclization reactions of propargylamides and ynoic acids. researchgate.netacs.org Mechanistic investigations, including solid-state analysis, have unambiguously confirmed the key H-bonding interaction between HFIP and the gold catalyst. researchgate.netacs.org This approach has also been extended to C-C bond-forming cycloisomerizations and other sequential transformations. strath.ac.ukfigshare.com

HFIP also finds application as an additive in rhodium-catalyzed reactions to improve stereoselectivity. acs.org In the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins, the addition of HFIP as an additive significantly improved the diastereomeric ratio (d.r.) and yield for certain substrates. For example, in the formation of an oxaspiro product, the d.r. increased from 5:1 to 10:1 upon the addition of 5.0 equivalents of HFIP. acs.org It is hypothesized that HFIP, acting as a hydrogen-bonding additive, interacts with an oxygen center in the substrate, thereby increasing the steric hindrance around this center and leading to improved diastereoselectivity during the catalyst-controlled cyclopropanation step. acs.org

Activation of Substrates by 2,2-Propanediol, 1,1,1,3,3,3-hexafluoro-

A primary function of HFIP in catalysis is the activation of substrates, often through its potent hydrogen-bond donating capability. nih.gov This activation can render otherwise unreactive species susceptible to nucleophilic attack or other transformations.

In the HFIP-promoted disulfidation and diselenation of unsaturated C-C bonds, HFIP activates the disulfide or diselenide reagent. nih.gov By forming hydrogen bonds with the sulfur or selenium atoms, HFIP polarizes the S-S or Se-Se bond, making it more electrophilic and facilitating its addition across the alkene, alkyne, or allene. This activation is potent enough that the reactions proceed smoothly under mild conditions without the need for a metal catalyst or strong acid promoter. nih.gov

Similarly, in palladium-catalyzed C-H activation, HFIP can interact with directing groups or substrates. NMR titration analysis has shown that HFIP can influence the orientation of the substrate relative to the directing group, which in turn controls regioselectivity (e.g., meta-selectivity). researchgate.net In gold catalysis, while the primary interaction is with the catalyst's ligand, this activation makes the gold center more cationic and thus more effective at activating the alkyne substrate for subsequent nucleophilic attack. researchgate.netadvanceseng.com The ability of HFIP to activate carbonyls and generate cationic intermediates from alcohols via hydrogen bonding is a key feature that obviates the need for traditional acid catalysts in many reactions. researchgate.netrsc.org

Stereochemical Control and Chiral Induction in Catalytic Reactions

The highly ordered hydrogen-bonding network and steric properties of HFIP can be exploited to influence the stereochemical outcome of catalytic reactions. rsc.orgacs.org

In palladium-catalyzed C-H activation, HFIP has been instrumental in achieving high levels of stereocontrol. Recent studies have highlighted its ability to enhance chiral induction in atroposelective C-H activation. rsc.orgrsc.org The solvent is believed to stabilize the chiral transition state through specific hydrogen-bonding interactions, leading to higher enantioselectivity. The precise arrangement of HFIP molecules around the catalytic complex can create a chiral pocket that favors one enantiomeric pathway over the other. nih.gov

The influence of HFIP on diastereoselectivity has been clearly demonstrated in rhodium-catalyzed cyclopropanations. As mentioned, the addition of HFIP to the reaction of a vinyloxetane with a donor/acceptor carbene improved the diastereomeric ratio from 5:1 to 10:1. acs.org The proposed mechanism involves HFIP forming a hydrogen bond with the oxygen atom of the oxetane. This interaction increases the steric bulk around that face of the molecule, effectively directing the incoming rhodium carbene to the opposite face and thereby enhancing the diastereoselectivity of the cyclopropane (B1198618) ring formation. acs.org

| Catalytic System | Reaction Type | Role of HFIP | Observed Stereochemical Effect |

|---|---|---|---|

| Palladium | Atroposelective C-H Activation | Solvent/Additive | Enhances chiral induction. rsc.orgrsc.org |

| Rhodium | Cyclopropanation | Additive | Improves diastereoselectivity (d.r. from 5:1 to 10:1 in a specific case). acs.org |

Advanced Spectroscopic and Characterization Techniques Applied to 2,2 Propanediol,1,1,1,3,3,3 Hexafluoro Systems

NMR Spectroscopy for Probing Interactions and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and electronic environment of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- and its interactions. The presence of ¹H, ¹³C, ¹⁹F, and ¹⁷O nuclei makes it amenable to a wide range of NMR experiments.

¹H and ¹⁹F NMR are routinely used for monitoring the progress of chemical reactions conducted in HFIP. magritek.commdpi.com ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and spin-½ nucleus of fluorine, which provides high sensitivity and a wide chemical shift range, minimizing signal overlap. magritek.com For instance, online reaction monitoring by sequentially acquiring ¹H and ¹⁹F NMR spectra allows for detailed mechanistic and kinetic analysis of transformations, such as SₙAr reactions. magritek.com

¹H NMR is also employed to study the conformational changes induced by HFIP in host-guest chemistry. In solutions of D₂O, the addition of HFIP can shift the conformational equilibrium of cavitand hosts, which can be observed through changes in the chemical shifts of the host's protons. rsc.org

¹⁷O NMR spectroscopy offers a direct probe of the electronic environment around the oxygen atom. A comparative study of over 100 organic solvents revealed a significant shielding effect on the oxygen nucleus of HFIP, which is attributed to the presence of the two trifluoromethyl (CF₃) groups. nih.gov This technique provides a sensitive measure of electronic and steric effects, helping to rationalize the unique reactivity of fluorinated alcohols. nih.gov

Table 1: Selected NMR Spectroscopic Data for 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- (HFIP) This table is interactive. Users can sort columns by clicking on the headers.

| Nucleus | Chemical Shift (δ) | Reference/Conditions | Source(s) |

|---|---|---|---|

| ¹H (methine) | ~4.4 ppm | CDCl₃ | mdpi.com |

| ¹H (hydroxyl) | Variable | Dependent on solvent, concentration, temperature | rsc.org |

| ¹⁷O | -17.1 ppm | Neat, referenced to D₂O | nih.gov |

Infrared and Raman Spectroscopy of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- Solutions and Aggregates

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide fundamental information about the molecular vibrations and intermolecular forces within HFIP solutions and aggregates. frontiersin.org These methods are particularly sensitive to hydrogen bonding, which is a defining characteristic of HFIP's interaction profile. uva.nlrsc.org

Gas-phase infrared photodissociation (IRPD) spectroscopy of halide anion-HFIP complexes (X⁻(HFIP), where X = Cl, Br, I) has been used to quantify HFIP's hydrogen-bond donor strength. rsc.org The O-H stretching frequency in these complexes shows a significant red-shift (a shift to lower wavenumbers) that is approximately twice as large as that observed for similar complexes with isopropanol (B130326) or water. This directly reflects HFIP's enhanced ability to donate a hydrogen bond. rsc.org

Time-resolved IR spectroscopy has been used to compare the hydrogen-bond dynamics of HFIP with its non-fluorinated analog, isopropanol. uva.nl These studies revealed that while individual O-H group reorientations and hydrogen-bond fluctuations are slower in HFIP, the collective dynamics of its hydrogen-bonded clusters are significantly faster. uva.nl This suggests that HFIP forms smaller, but longer-lived, hydrogen-bonded clusters compared to isopropanol. uva.nl Furthermore, FTIR spectroscopy has been employed to study the self-assembly of peptides in HFIP, showing that the solvent can induce different secondary structures and morphologies, such as microribbons, which can be monitored through changes in the amide and carbonyl regions of the spectrum. researchgate.netrsc.org

Table 2: Characteristic Infrared Absorption Bands for 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- (HFIP) This table is interactive. Users can sort columns by clicking on the headers.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| O-H Stretch (gas phase, free) | ~3650 cm⁻¹ | Vibration of the non-hydrogen-bonded hydroxyl group. | rsc.org |

| O-H Stretch (H-bonded to I⁻) | ~2500 cm⁻¹ | A large red-shift indicates a very strong hydrogen bond. | rsc.org |

| C-H Stretch | ~2900-3000 cm⁻¹ | Stretching vibration of the methine C-H bond. | chemicalbook.com |

Mass Spectrometry in the Analysis of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- Mediated Reactions

Mass spectrometry (MS) is an essential analytical technique for identifying and quantifying compounds, making it invaluable for studying reactions where HFIP is used as a solvent or mediator. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition and thus the identity of products synthesized in HFIP. mdpi.com

Specialized techniques like proton transfer reaction/selective reagent ion-time-of-flight-mass spectrometry (PTR/SRI-ToF-MS) have been used to analyze trace amounts of HFIP. nih.gov Studies show that while HFIP does not react efficiently with standard reagent ions like H₃O⁺ and NO⁺, it does react with O₂⁺• via dissociative charge transfer. nih.gov This process results in a series of characteristic product ions, providing a sensitive method for its detection. nih.gov

In the field of biotechnology and pharmaceutical analysis, HFIP is a critical mobile phase additive for ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS), particularly for the analysis of oligonucleotides. waters.comwaters.com The use of high-purity HFIP can enhance the MS signal strength significantly and reduce the formation of metal adducts (e.g., sodium and potassium), leading to cleaner mass spectra and more reliable data interpretation. waters.comwaters.com Mass spectrometry is also used to analyze the composition of solvent clusters in aqueous HFIP mixtures. researchgate.net

Table 3: Product Ions from the Reaction of HFIP with O₂⁺• in Mass Spectrometry This table is interactive. Users can sort columns by clicking on the headers.

| Ion Formula | Observed Mass-to-Charge Ratio (m/z) | Identity | Source(s) |

|---|---|---|---|

| CHF₂⁺ | 51.003 | Difluoromethyl cation | nih.gov |

| CF₃⁺ | 68.995 | Trifluoromethyl cation | nih.gov |

| C₂HF₂O⁺ | 91.998 | nih.gov |

X-ray Diffraction Studies of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- Co-Crystals and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. nih.gov This technique has been applied to systems involving HFIP to understand its structure in the liquid state and to unambiguously confirm the structure of complexes and products formed in its presence. mdpi.comresearchgate.net

For liquid systems, X-ray diffraction measurements on HFIP-water mixtures have been used to derive radial distribution functions. researchgate.net This analysis provides insights into the average intermolecular distances and the predominant structure of solvent clusters that form at different mole fractions, revealing details about the microscopic organization of the solution. researchgate.net

In synthetic chemistry, single-crystal X-ray diffraction is the gold standard for structural elucidation. nih.gov For reactions carried out using HFIP as a promoter or solvent, this technique provides unequivocal proof of the resulting product's structure, including precise bond lengths, bond angles, and stereochemistry. mdpi.comacs.org For example, the structure of a C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridine, synthesized via an HFIP-promoted Friedel–Crafts reaction, was unambiguously confirmed by single-crystal X-ray analysis (CCDC 2295549). mdpi.com Such analyses are critical for validating new synthetic methodologies and understanding the role of the solvent in controlling reaction outcomes.

Dielectric Spectroscopy of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- Solutions

Dielectric spectroscopy probes the collective response of molecular dipoles to an applied oscillating electric field, providing information on molecular relaxation dynamics and intermolecular structures like hydrogen-bonded clusters. mdpi.com Given its polarity and strong hydrogen-bonding capabilities, HFIP has been a subject of interest in such studies. uva.nl

HFIP has a relatively high static dielectric constant of approximately 16.7, which contributes to its ability to stabilize polar and charged species in solution. acs.orgwikipedia.org Comparative studies using dielectric spectroscopy have shown remarkable differences between HFIP and its non-fluorinated counterpart, isopropanol. uva.nl The collective hydrogen-bond dynamics, which are a measure of how quickly clusters of molecules can rearrange, are significantly faster in HFIP than in isopropanol. uva.nl

Table 4: Comparison of Dielectric and Dynamic Properties of HFIP and Isopropanol This table is interactive. Users can sort columns by clicking on the headers.

| Property | 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- (HFIP) | Isopropanol | Implication | Source(s) |

|---|---|---|---|---|

| H-bond Donor Strength | Stronger | Weaker | HFIP can activate electrophiles more effectively. | uva.nl |